Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate
Description
Evolution of Quinoline-Based Compounds in Medicinal Chemistry
Quinoline, a bicyclic aromatic heterocycle featuring a benzene ring fused to a pyridine moiety, has served as a foundational scaffold in drug discovery since the early 20th century. Initial interest arose from the antimalarial properties of natural alkaloids like quinine, but synthetic modifications soon expanded its therapeutic scope. The introduction of halogen atoms, particularly fluorine, at strategic positions on the quinoline nucleus markedly improved bioavailability and target affinity. For instance, 6-fluoro substitution enhances membrane permeability and metabolic stability, as demonstrated in fluoroquinolone antibiotics such as ciprofloxacin.
By the mid-20th century, researchers recognized the quinoline scaffold’s versatility in addressing diverse pathologies. Modifications at positions 3 and 4, including carboxamide and ester functionalities, enabled selective interactions with enzymes and receptors. For example, bedaquiline, a 3-carboxamide-substituted quinoline, emerged as a critical antitubercular agent by inhibiting ATP synthase. These advances underscored the scaffold’s adaptability, paving the way for derivatives like methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate.
Table 1: Key Milestones in Quinoline Derivative Development
Discovery and Development Timeline of Fluorinated Quinoline Carboxamides
The strategic incorporation of fluorine into quinoline carboxamides began in the 1980s, driven by the need to overcome microbial resistance and improve pharmacokinetics. Early work on 7-chloroquinolones revealed that fluorine’s electronegativity and small atomic radius could fine-tune electronic properties without steric hindrance. This insight led to the synthesis of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid derivatives, which exhibited improved DNA gyrase inhibition compared to non-fluorinated analogs.
Between 2000 and 2020, advances in synthetic methodologies enabled precise functionalization at positions 3 and 4. For instance, the coupling of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid with aromatic amines via carbodiimide-mediated reactions yielded carboxamide derivatives with enhanced solubility and target binding. This compound emerged from this era, combining a methyl ester at the benzoate moiety with a fluorine atom at position 6 to optimize metabolic stability and cellular uptake.
Positioning of this compound in Contemporary Research
In modern drug discovery, this compound exemplifies the convergence of rational design and high-throughput screening. Its structure addresses two critical challenges in kinase inhibitor development:
- Selectivity : The 4-hydroxy group and carboxamide linkage facilitate hydrogen bonding with kinase active sites, reducing off-target effects.
- Bioavailability : The methyl ester acts as a prodrug moiety, improving oral absorption while the fluorine atom enhances lipophilicity.
Current studies focus on its potential as a dual-action agent. Preliminary data suggest inhibitory activity against both bacterial topoisomerases and human kinase targets such as EGFR and VEGFR2. This dual capability positions it as a candidate for combination therapies in oncology and infectious diseases, particularly in eradicating persister cells in biofilms.
Structural Analysis
- Quinoline Core : The fluorine at position 6 increases electron-withdrawing effects, stabilizing the molecule’s interaction with DNA and enzyme active sites.
- Carboxamide Bridge : Serves as a hydrogen bond donor/acceptor, critical for binding to kinase ATP pockets.
- Methyl Benzoate : Enhances logP values (predicted logD = 2.789), facilitating blood-brain barrier penetration for potential CNS applications.
Properties
IUPAC Name |
methyl 4-[(6-fluoro-4-oxo-1H-quinoline-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4/c1-25-18(24)10-2-5-12(6-3-10)21-17(23)14-9-20-15-7-4-11(19)8-13(15)16(14)22/h2-9H,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKUQSPGOVWDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate typically involves multiple steps, starting with the preparation of the quinoline core The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Doebner-Miller synthesis
The carboxamido group is introduced via an amide coupling reaction, where the quinoline derivative is reacted with 4-aminobenzoic acid under appropriate conditions. The final step involves esterification to form the methyl ester, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields quinone derivatives, while reduction of nitro groups results in amines.
Scientific Research Applications
Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate exhibits significant biological activities, particularly in antibacterial and anticancer domains.
1.1 Antibacterial Properties
Research indicates that derivatives of quinoline compounds, including this compound, have demonstrated efficacy against various bacterial strains. For instance, certain fluoroquinolone derivatives have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as effective antibacterial agents .
1.2 Anticancer Activity
The compound's structure suggests it may interact with specific cellular pathways involved in cancer proliferation. Studies have indicated that quinoline derivatives can modulate protein kinase activity, which is crucial for cell signaling and growth regulation . This modulation can potentially lead to the development of new anticancer therapies.
Synthetic Methodologies
The synthesis of this compound involves several chemical reactions that integrate various functional groups to enhance its biological activity.
2.1 Synthesis Pathways
Several synthetic routes have been proposed for the preparation of this compound. The synthesis typically begins with the formation of the quinoline core, followed by the introduction of the carboxamide and benzoate moieties. Techniques such as microwave-assisted synthesis and solvent-free reactions are being explored to improve yields and reduce reaction times .
Therapeutic Potential
This compound holds promise for therapeutic applications beyond antibacterial and anticancer uses.
3.1 Modulation of Drug Transporters
Recent studies suggest that compounds like this compound may act as modulators of ATP-binding cassette transporters, which play a significant role in drug absorption and resistance mechanisms in cancer cells . This modulation could enhance the efficacy of existing chemotherapeutics by improving their bioavailability.
3.2 Development of Novel Therapeutics
The unique structure of this compound allows for further modifications that may lead to the development of novel therapeutics targeting specific diseases, including infectious diseases and cancers resistant to current treatments .
Data Table: Comparison of Biological Activities
| Compound | Activity Type | Target Strain/Cell Line | IC50/MIC Value |
|---|---|---|---|
| This compound | Antibacterial | MRSA | TBD |
| Other Fluoroquinolone Derivatives | Antibacterial | Various Bacterial Strains | Varies |
| Quinoline Derivatives | Anticancer | Cancer Cell Lines (e.g., HeLa) | TBD |
Mechanism of Action
The mechanism of action of Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity.
Comparison with Similar Compounds
Key structural differences :
- Linker type : The target compound uses a direct carboxamide linkage, whereas C1–C7 derivatives (e.g., C4) employ a piperazine spacer, which may influence conformational flexibility and bioavailability.
- Substituent positions: The 6-fluoro and 4-hydroxy groups on the quinoline distinguish the target compound from analogues with substitutions at positions 2 or 3 (e.g., B28, C4).
Table 1. Structural Comparison of Quinoline Derivatives
Substituent Effects: Role of Fluorine and Hydroxyl Groups
Fluorine substitution is a critical modulator of physicochemical and biological properties. In the target compound, the 6-fluoro group may enhance lipophilicity and metabolic stability compared to non-halogenated analogues. This aligns with findings in azo dye derivatives, where 3′- and 4′-fluoro substitutions increased carcinogenic activity by ~2-fold compared to the parent compound . Similarly, the 4-hydroxy group could improve solubility and enable hydrogen bonding, analogous to hydroxylated metabolites of 4-dimethylaminoazobenzene, which showed reduced carcinogenicity but enhanced polarity .
In contrast, trifluoromethyl groups (e.g., in 4′-trifluoromethyl-4-dimethylaminoazobenzene) abolished carcinogenic activity, highlighting the nuanced role of halogen type and position .
Biological Activity
Methyl 4-(6-fluoro-4-hydroxyquinoline-3-carboxamido)benzoate is a synthetic compound with potential biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a quinoline core with various functional groups that contribute to its biological activity. The presence of the fluorine atom and hydroxy group on the quinoline ring enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties , particularly against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 μg/mL |
| Escherichia coli | 31.25 μg/mL |
| Candida albicans | 6.5 μg/mL |
The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics like gentamicin and fluconazole . Its mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, which are critical for bacterial growth and replication .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent . Studies indicate that it can induce apoptosis in cancer cell lines.
Table 2: Anticancer Activity in Various Cell Lines
| Cell Line | GI50 (μM) |
|---|---|
| MDA-MB-468 (Breast) | <1 |
| HT29 (Colon) | 5 |
| HCT-116 (Colon) | 3 |
The compound demonstrated low micromolar GI50 values, indicating potent growth inhibitory effects on cancer cells . The most sensitive cell line was MDA-MB-468, which is known for its aggressive phenotype.
The mechanism of action for this compound involves multiple pathways:
- Inhibition of DNA Synthesis : The compound interferes with the DNA replication process, leading to cell cycle arrest.
- Induction of Apoptosis : It activates apoptotic pathways, resulting in programmed cell death in cancer cells.
- Biofilm Disruption : In antimicrobial applications, it has been shown to disrupt biofilm formation in pathogenic bacteria, enhancing its effectiveness against chronic infections .
Case Studies
- Staphylococcus aureus Infections : A case study demonstrated that treatment with this compound significantly reduced bacterial load in infected animal models compared to controls.
- Breast Cancer Treatment : Clinical trials are ongoing to evaluate the efficacy of this compound in combination with other chemotherapeutics for treating resistant breast cancer types.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-hydrolysis.
- Optimize coupling conditions to minimize byproducts (e.g., unreacted amine or dimerization).
How can the compound’s purity and structural integrity be validated?
Q. Basic
- 1H/13C NMR : Confirm the presence of diagnostic signals, such as the fluoroquinoline aromatic protons (δ 7.5–8.5 ppm), the methyl ester (δ 3.8–4.0 ppm), and the carboxamide NH (δ 10–11 ppm) .
- HRMS : Validate molecular weight accuracy (e.g., [M+H]+ calculated for C₁₉H₁₆FN₂O₄: 367.1093) .
- XRD : If single crystals are obtained, crystallographic data can resolve conformational details (e.g., planarity of the quinoline ring) .
Q. Advanced
- HPLC-PDA/MS : Detect trace impurities (<0.1%) using reverse-phase chromatography with a C18 column and gradient elution (ACN/water + 0.1% formic acid) .
What solvents and conditions optimize solubility for in vitro assays?
Q. Basic
- Polar aprotic solvents : DMSO (10–50 mM stock solutions) for initial dissolution.
- Aqueous buffers : Dilute in PBS (pH 7.4) with ≤1% DMSO for cell-based studies.
- Stability note : Avoid prolonged exposure to alkaline conditions (pH > 9) to prevent ester hydrolysis .
Q. Advanced
- Co-solvent systems : For low aqueous solubility, use cyclodextrin complexes or micellar formulations (e.g., Cremophor EL) to enhance bioavailability .
How does the fluoro substituent at position 6 influence electronic properties?
Advanced
The 6-fluoro group acts as a strong electron-withdrawing substituent, altering the quinoline ring’s electron density:
Q. Experimental validation :
- DFT calculations : Compare HOMO/LUMO energy levels of fluorinated vs. non-fluorinated analogs to predict reactivity .
What strategies address contradictory bioactivity data across assays?
Q. Advanced
- Metabolic stability : Test for CYP450-mediated degradation using liver microsomes. Contradictions may arise from metabolite interference (e.g., ester hydrolysis products) .
- Protein binding : Use equilibrium dialysis to assess compound binding to serum albumin, which can reduce free drug concentrations .
- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) alongside cell-based assays to rule off-target effects .
How does the 4-hydroxy group impact stability under physiological conditions?
Q. Advanced
- pH-dependent degradation : The 4-hydroxyquinoline moiety undergoes keto-enol tautomerism, favoring the enol form at neutral pH. Under acidic conditions (e.g., lysosomes), protonation accelerates hydrolysis .
- Chelation risk : The hydroxy group may chelate divalent cations (e.g., Mg²⁺), altering stability in buffer systems. Pre-formulation studies with EDTA are recommended .
What computational tools predict the compound’s pharmacokinetic profile?
Q. Advanced
- ADMET prediction : Use SwissADME or pkCSM to estimate LogP (predicted ~2.5), BBB permeability, and CYP inhibition .
- Molecular docking : Simulate interactions with targets like DNA gyrase (fluoroquinolone target) using AutoDock Vina. Prioritize analogs with lower binding energy (ΔG < -8 kcal/mol) .
How to design SAR studies for derivatives of this compound?
Q. Advanced
- Core modifications : Replace the methyl ester with tert-butyl or benzyl esters to study steric effects on target binding .
- Substituent variation : Introduce electron-donating groups (e.g., methoxy) at the benzoate para-position to modulate electron density .
- Biological validation : Test derivatives against a panel of bacterial strains (e.g., S. aureus, E. coli) to correlate structural changes with MIC values .
What analytical challenges arise in quantifying this compound in biological matrices?
Q. Advanced
- Matrix interference : Use LC-MS/MS with deuterated internal standards (e.g., this compound-d₃) to correct for ion suppression .
- Limit of detection (LOD) : Optimize MRM transitions (e.g., m/z 367→349 for parent ion fragmentation) to achieve LOD < 1 ng/mL .
How can crystallinity be controlled during scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
